molecular formula C17H22BrFN2O3 B8149962 (R)-tert-butyl 4-(3-bromo-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate

(R)-tert-butyl 4-(3-bromo-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate

Cat. No.: B8149962
M. Wt: 401.3 g/mol
InChI Key: HOYRNXRHHMCMSP-LLVKDONJSA-N
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Description

®-tert-butyl 4-(3-bromo-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a tert-butyl group, a bromofluorobenzoyl moiety, and a methyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 4-(3-bromo-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Bromofluorobenzoyl Moiety: This step involves the acylation of the piperazine ring with 3-bromo-4-fluorobenzoyl chloride in the presence of a base like triethylamine.

    Addition of the tert-Butyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 4-(3-bromo-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromofluorobenzoyl moiety can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms, and hydrolyzed carboxylic acids.

Scientific Research Applications

®-tert-butyl 4-(3-bromo-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 4-(3-bromo-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromofluorobenzoyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may facilitate binding to biological targets, while the tert-butyl group enhances the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • ®-tert-butyl 4-(3-chloro-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate
  • ®-tert-butyl 4-(3-bromo-4-methylbenzoyl)-2-methylpiperazine-1-carboxylate
  • ®-tert-butyl 4-(3-bromo-4-fluorobenzoyl)-2-ethylpiperazine-1-carboxylate

Uniqueness

Compared to similar compounds, ®-tert-butyl 4-(3-bromo-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both bromine and fluorine atoms in the benzoyl moiety enhances its reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

tert-butyl (2R)-4-(3-bromo-4-fluorobenzoyl)-2-methylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22BrFN2O3/c1-11-10-20(7-8-21(11)16(23)24-17(2,3)4)15(22)12-5-6-14(19)13(18)9-12/h5-6,9,11H,7-8,10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOYRNXRHHMCMSP-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C(=O)C2=CC(=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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